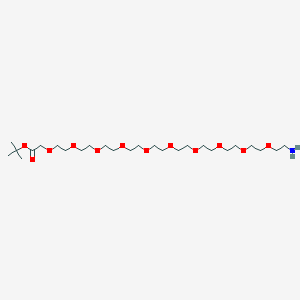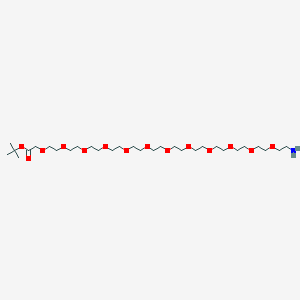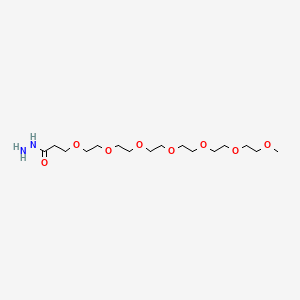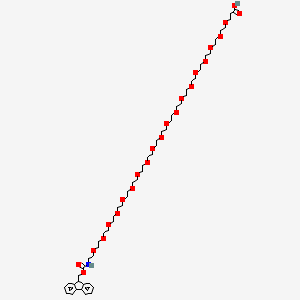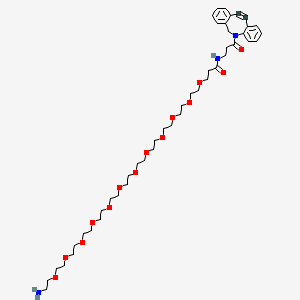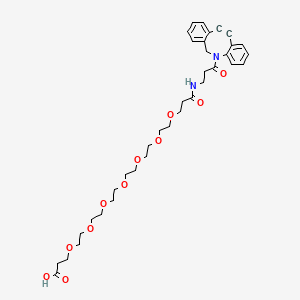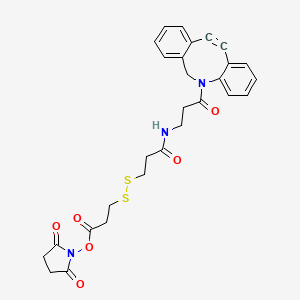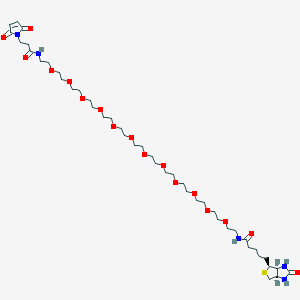
Biotin-PEG12-Mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG12-Mal is a compound that combines biotin, a naturally occurring vitamin, with a polyethylene glycol (PEG) spacer and a maleimide functional group. This compound is widely used in bioconjugation and protein labeling due to its ability to form stable thioether bonds with sulfhydryl groups on proteins. The PEG spacer imparts water solubility and flexibility, reducing steric hindrance and enhancing the biotinylation process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG12-Mal typically involves the conjugation of biotin with a PEG spacer, followed by the introduction of a maleimide group. The process can be summarized as follows:
Activation of Biotin: Biotin is activated using N-hydroxysuccinimide (NHS) to form biotin-NHS.
PEGylation: The activated biotin is then reacted with a PEG spacer that has an amine group, forming biotin-PEG.
Maleimide Introduction: The biotin-PEG is further reacted with a maleimide-containing reagent to introduce the maleimide group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The product is typically purified using chromatography techniques and characterized using spectroscopic methods.
Analyse Chemischer Reaktionen
Types of Reactions: Biotin-PEG12-Mal primarily undergoes nucleophilic substitution reactions, where the maleimide group reacts with sulfhydryl groups on proteins to form stable thioether bonds. This reaction is highly specific and efficient under mild conditions (pH 6.5-7.5).
Common Reagents and Conditions:
Reagents: Common reagents include biotin-NHS, PEG-amine, and maleimide-containing compounds.
Conditions: Reactions are typically carried out in aqueous buffers at neutral pH, with temperatures ranging from room temperature to 37°C.
Major Products: The major product of the reaction is a biotinylated protein, where the this compound is covalently attached to the protein via a thioether bond.
Wissenschaftliche Forschungsanwendungen
Biotin-PEG12-Mal has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a linker in the development of targeted drug delivery systems.
Biology: Employed in protein labeling, cell surface labeling, and the study of protein-protein interactions.
Medicine: Utilized in the development of diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), and in the creation of targeted therapeutics.
Industry: Applied in the production of biotinylated antibodies and other biotinylated molecules for various biotechnological applications.
Wirkmechanismus
The mechanism of action of Biotin-PEG12-Mal involves the formation of a covalent bond between the maleimide group and sulfhydryl groups on target proteins. This reaction forms a stable thioether bond, effectively biotinylating the protein. The biotin moiety then binds with high affinity to avidin or streptavidin, enabling the detection, purification, or immobilization of the biotinylated protein.
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG2-Mal: A shorter PEG spacer, resulting in less flexibility and solubility compared to Biotin-PEG12-Mal.
Biotin-PEG4-Mal: Intermediate length PEG spacer, offering a balance between flexibility and solubility.
NHS-PEG12-Biotin: Similar PEG spacer but uses an NHS ester instead of a maleimide group, reacting with primary amines instead of sulfhydryl groups.
Uniqueness: this compound is unique due to its long PEG spacer, which provides enhanced solubility and reduced steric hindrance, making it highly effective for bioconjugation and protein labeling applications. The maleimide group offers specific and efficient reactivity with sulfhydryl groups, making it a versatile tool in various scientific research fields.
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H75N5O17S/c49-38(4-2-1-3-37-42-36(35-66-37)46-43(53)47-42)44-8-11-54-13-15-56-17-19-58-21-23-60-25-27-62-29-31-64-33-34-65-32-30-63-28-26-61-24-22-59-20-18-57-16-14-55-12-9-45-39(50)7-10-48-40(51)5-6-41(48)52/h5-6,36-37,42H,1-4,7-35H2,(H,44,49)(H,45,50)(H2,46,47,53)/t36-,37-,42-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOKCINZZZEVIC-LIGBGABDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H75N5O17S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
